molecular formula C3H7BrN4O2 B14382953 1-Nitroimidazolidin-2-imine--hydrogen bromide (1/1) CAS No. 89602-25-5

1-Nitroimidazolidin-2-imine--hydrogen bromide (1/1)

Katalognummer: B14382953
CAS-Nummer: 89602-25-5
Molekulargewicht: 211.02 g/mol
InChI-Schlüssel: RGAXWBZUJOFMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitroimidazolidin-2-imine–hydrogen bromide (1/1) is a chemical compound that belongs to the class of imidazolidines This compound is characterized by the presence of a nitro group and an imine group within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroimidazolidin-2-imine–hydrogen bromide typically involves the reaction of imidazolidine derivatives with nitro compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitroimidazolidin-2-imine–hydrogen bromide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form various oxidation products.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the imine group under mild conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidines, amines, and other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

1-Nitroimidazolidin-2-imine–hydrogen bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Nitroimidazolidin-2-imine–hydrogen bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Nitroimidazolidin-2-imine–hydrogen bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

89602-25-5

Molekularformel

C3H7BrN4O2

Molekulargewicht

211.02 g/mol

IUPAC-Name

1-nitro-4,5-dihydroimidazol-2-amine;hydrobromide

InChI

InChI=1S/C3H6N4O2.BrH/c4-3-5-1-2-6(3)7(8)9;/h1-2H2,(H2,4,5);1H

InChI-Schlüssel

RGAXWBZUJOFMLX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=N1)N)[N+](=O)[O-].Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.